(3-Bromo-2-fluoro-6-iodophenyl)boronic acid
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Overview
Description
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid is a boronic acid derivative with the molecular formula Br(F)C6H5(I)B(OH)2 . This compound is notable for its unique combination of bromine, fluorine, and iodine substituents on the phenyl ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid precursor. The process includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Addition of an iodine atom to the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound often utilize advanced halogenation techniques under controlled conditions to ensure high purity and yield. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the halogenation process .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of complex molecules. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its aryl group to a palladium catalyst, which then couples with an electrophilic partner .
Comparison with Similar Compounds
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 3-Iodophenylboronic acid
- 4-Amino-3-fluorophenylboronic acid hydrochloride
Comparison: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid is unique due to its specific combination of bromine, fluorine, and iodine substituents, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over molecular structure .
Properties
Molecular Formula |
C6H4BBrFIO2 |
---|---|
Molecular Weight |
344.71 g/mol |
IUPAC Name |
(3-bromo-2-fluoro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
InChI Key |
MAJOJVFETFZFTN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)I)(O)O |
Origin of Product |
United States |
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